2,3',4',5'-テトラブロモジフェニルエーテル

説明

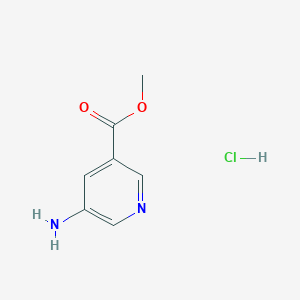

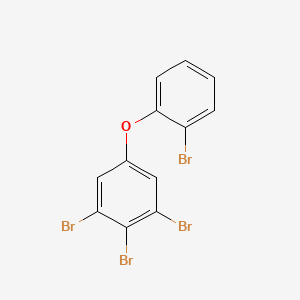

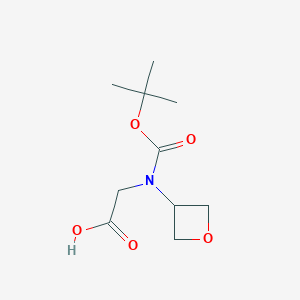

2,3',4',5'-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3',4',5'-Tetrabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4',5'-Tetrabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

材料における難燃性

BDE-66は、火災の延焼を抑制または阻止する能力を持つため、プラスチックや繊維材料の難燃剤として使用されます .

環境残留性と生物蓄積性

研究によると、BDE-66などのPBDEは環境中に残留し、ヒトの脂肪組織、血漿、母乳に蓄積することが示されています .

毒性学的研究

米国EPAは、BDE-66を含むPBDE類のヒトの健康への危険性と用量反応評価について査読を行っています .

熱力学的特性データ

BDE-66などの純粋な化合物について、厳密に評価された熱力学的特性データが収集されており、これはさまざまな条件下でのその挙動を理解するために重要です .

脱臭素化技術

研究により、アスコルビン酸と組み合わせたゼロ価亜鉛(ZVZ/AA)などの技術が、BDE-66を毒性が低いまたは毒性のない形態に脱臭素化する技術として開発されています .

細胞応答のモジュレーション

研究によると、BDE-66は細胞内miRNAプロファイルと小胞外小胞(sEV)の生合成をモジュレートし、マクロファージにおける炎症促進応答に影響を与える可能性があります .

水生生態系へのリスク

BDE-66は、その残留性と発生源地域から遠く離れた微量での生物蓄積の可能性のために、水生生態系にリスクをもたらします .

作用機序

Target of Action

It is known that this compound belongs to a class of compounds known as polybrominated diphenyl ethers (pbdes), which are often used as flame retardants . PBDEs have been found to accumulate in various tissues, including adipose tissue, plasma, and human milk .

Mode of Action

Studies on similar pbdes suggest that they may interact with various enzymes and proteins within the cell . For example, one study found that a related compound, 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), could be degraded by the fungus Phanerochaete chrysosporium, suggesting that this compound may interact with the enzymes produced by this fungus .

Biochemical Pathways

For example, BDE-47 has been found to undergo debromination in the presence of zero-valent zinc and ascorbic acid .

Pharmacokinetics

It is known that pbdes in general are lipophilic and tend to accumulate in fatty tissues .

Result of Action

Studies on related pbdes have shown that they can cause various adverse effects, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’-Tetrabromodiphenyl ether. For example, the presence of heavy metals, which are often found in e-waste dismantling areas, can complicate the remediation of environments contaminated with PBDEs . Additionally, the concentration of PBDEs in surface waters can pose ecological risks .

生化学分析

Biochemical Properties

It is known that PBDEs, including 2,3’,4’,5’-Tetrabromodiphenyl ether, can be found in adipose tissue, plasma, and human milk

Cellular Effects

Research on a related compound, 2,2’4,4’-tetrabromodiphenyl ether (PBDE-47), has shown that it can modulate the intracellular miRNA profile and exacerbate the LPS-induced pro-inflammatory response in THP-1 macrophages . It is possible that 2,3’,4’,5’-Tetrabromodiphenyl ether may have similar effects on cells.

Temporal Effects in Laboratory Settings

It is known that PBDEs can undergo slow debromination in microcosms, with considerable growth of Dehalococcoides and Dehalogenimonas observed over time .

Dosage Effects in Animal Models

Research on BDE-47 has shown that it can induce germ cell apoptosis through oxidative stress by a MAPK-mediated p53-independent pathway at a dose of 0.0015 mg kg −1 day −1 .

Metabolic Pathways

Research has shown that BDE-47 can undergo debromination in the presence of zero-valent zinc with ascorbic acid .

特性

IUPAC Name |

1,2,3-tribromo-5-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSWBJSFVPJPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879896 | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-43-9 | |

| Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)

![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)

![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)